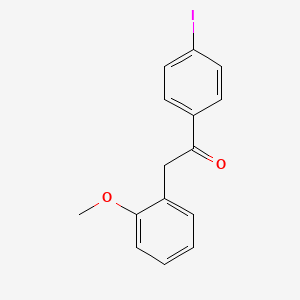

4'-Iodo-2-(2-methoxyphenyl)acetophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

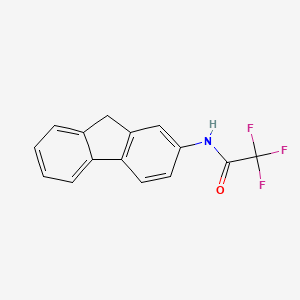

The synthesis of “4’-Iodo-2-(2-methoxyphenyl)acetophenone” involves palladium-catalyzed cross-coupling reactions . It has been reported that 4’-iodoacetophenone can react with siloxane in the presence of palladium (0) to form this compound .Molecular Structure Analysis

The molecular structure of “4’-Iodo-2-(2-methoxyphenyl)acetophenone” is represented by the formula C15H13IO2 . It has a molecular weight of 352.17 .Chemical Reactions Analysis

The chemical reactions involving “4’-Iodo-2-(2-methoxyphenyl)acetophenone” include Heck-Mizoroki reactions with styrene, catalyzed by palladium nanoparticles in a flow reactor . This compound may be used as a substrate for palladium-catalyzed coupling reactions .科学的研究の応用

Synthesis and Structural Analysis

4'-Iodo-2-(2-methoxyphenyl)acetophenone and its derivatives are crucial in organic synthesis, offering pathways to structurally complex and functionally diverse compounds. The regioisomeric preferences in orthomanganation and subsequent iodo-demanganation highlight its utility in synthesizing ortho-iodo arylcarbonyl compounds, essential for further chemical transformations (J. Cooney et al., 2001). Similarly, its interaction with diethyl oxalate under basic conditions to produce hexa-2,4-diene-1,6-dione derivatives showcases its role in creating compounds with potential biological activities (Luke Nye et al., 2013).

Photoluminescent Properties

The photoluminescent properties of europium complexes with methoxy derivatives of 2′-hydroxy-2-phenylacetophenones, including 4'-Iodo-2-(2-methoxyphenyl)acetophenone, have been explored for potential applications in optical devices and solid-state lamps. These complexes exhibit bright red luminescence upon UV light exposure, highlighting their potential in lighting and display technologies (R. Kumar et al., 2008).

Nematicidal Activity

In agricultural research, acetophenones, including iodinated derivatives, have demonstrated nematicidal activity against Meloidogyne incognita, a common plant pathogen. The structure-activity relationship of these compounds provides insights into developing new nematicides for crop protection (P. Caboni et al., 2016).

Catalysis

4'-Iodo-2-(2-methoxyphenyl)acetophenone derivatives have been employed as catalysts in various chemical reactions, including the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones. This highlights its role in facilitating efficient and selective transformations in organic synthesis (T. Yakura et al., 2018).

Corrosion Inhibition

Research into the use of acetophenone derivatives as corrosion inhibitors for metals in acidic environments underscores the chemical's potential in materials science. The adsorption behavior and inhibition efficiency of these compounds, including iodinated acetophenones, have been thoroughly investigated, demonstrating their effectiveness in protecting metal surfaces (Wei-hua Li et al., 2007).

特性

IUPAC Name |

1-(4-iodophenyl)-2-(2-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO2/c1-18-15-5-3-2-4-12(15)10-14(17)11-6-8-13(16)9-7-11/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOHZYXPIAVNSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642355 |

Source

|

| Record name | 1-(4-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Iodo-2-(2-methoxyphenyl)acetophenone | |

CAS RN |

898784-93-5 |

Source

|

| Record name | 1-(4-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。